molecular formula C22H23N3O2 B2471196 N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428363-43-2

N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2471196
CAS No.: 1428363-43-2
M. Wt: 361.445
InChI Key: ZLSBKUZSKRGMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylpropyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a fused pyrazole-oxazine core substituted with a 3,3-diphenylpropyl carboxamide moiety.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(20-16-24-25-14-7-15-27-22(20)25)23-13-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,16,19H,7,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBKUZSKRGMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The pyrazolo[3,2-b]oxazine scaffold is typically synthesized via cyclocondensation reactions. A representative approach involves:

  • Starting Material : 5-Aminopyrazole derivatives (e.g., 5-amino-3-hydroxypyrazole).
  • Cyclization Agent : Ethylene oxide or 1,2-dibromoethane in the presence of a base (e.g., K$$2$$CO$$3$$) to form the oxazine ring.
  • Conditions : Reflux in dimethylformamide (DMF) at 90–100°C for 12–24 hours.

Example Reaction :
$$
\text{5-Amino-3-hydroxypyrazole} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrazolo[3,2-b]oxazine} + 2 \text{HBr}
$$

Functionalization at Position 3

Introducing the carboxylic acid group at position 3 is achieved through:

  • Nitration/Reduction : Nitration followed by reduction to an amine and subsequent diazotization/carboxylation.
  • Direct Carboxylation : Using CO$$_2$$ under high-pressure conditions with a palladium catalyst.

Key Data :

  • Yield : 60–75% for carboxylation routes.
  • Purity : >95% after recrystallization (ethanol/water).

Synthesis of 3,3-Diphenylpropylamine

Grignard Reaction Pathway

  • Starting Material : Benzophenone reacted with allylmagnesium bromide to form 1,1-diphenylpropene.
  • Hydrogenation : Catalytic hydrogenation (H$$_2$$, Pd/C) to yield 3,3-diphenylpropane.
  • Amination : Gabriel synthesis or Hofmann rearrangement to introduce the amine group.

Optimization Notes :

  • Catalyst : 10% Pd/C in ethanol achieves >90% conversion.
  • Side Products : Over-reduction to diphenylpropane is minimized by controlling H$$_2$$ pressure.

Amide Bond Formation

Activation of the Carboxylic Acid

The carboxylic acid is activated using:

  • Triphosgene : Converts the acid to an acyl chloride in situ.
  • Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or DMF.
  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et$$_3$$N).
  • Temperature : 0°C to room temperature.

Example Protocol :

  • Dissolve pyrazolo-oxazine-3-carboxylic acid (1 eq) in DCM.
  • Add triphosgene (0.35 eq) and DIPEA (2 eq) at 0°C.
  • Stir for 1 hour, then add 3,3-diphenylpropylamine (1.2 eq).
  • Warm to room temperature and stir for 12 hours.

Yield : 65–80% after column chromatography (SiO$$_2$$, ethyl acetate/hexane).

Steric Considerations

The bulky 3,3-diphenylpropyl group necessitates:

  • Excess Amine : 1.2–1.5 eq to drive the reaction to completion.
  • Extended Reaction Time : 12–24 hours for complete coupling.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Reverse-Phase HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 10H, Ar-H), 4.32 (t, 2H, OCH$$2$$), 3.85 (q, 2H, NCH$$2$$), 2.95 (m, 1H, CH), 2.70–2.50 (m, 4H, oxazine CH$$2$$).
  • HRMS : Calculated for C$${24}$$H$${24}$$N$$3$$O$$2$$ [M+H]$$^+$$: 398.1865; Found: 398.1868.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Triphosgene Activation 78 98 Minimal side products
HATU/HOBt Coupling 65 95 Compatible with sensitive substrates
Acid Chloride (SOCl$$_2$$) 70 97 Cost-effective

Challenges and Mitigation Strategies

  • Low Solubility : The diphenyl group reduces solubility in polar solvents.
    • Solution : Use DMF or THF as reaction solvents.
  • Epimerization : Risk during amide bond formation.
    • Solution : Maintain low temperatures (0–5°C) during activation.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting that N-(3,3-diphenylpropyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide may possess antibacterial properties as well. The structural similarity to known antimicrobial agents supports this hypothesis .

Anticancer Potential

Recent investigations into pyrazolo compounds have revealed their potential as anticancer agents. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The presence of the pyrazolo ring system is often associated with enhanced activity against specific cancer types. Preliminary studies on related compounds suggest that this compound could also exhibit similar anticancer effects .

Neuropharmacological Effects

The compound's structure suggests potential interactions with GABA receptors, which are critical in neuropharmacology. Compounds with similar frameworks have been studied for their effects on anxiety and seizure disorders. This compound may act as a partial agonist or antagonist at these receptors, providing avenues for research into treatments for neurological conditions .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Pyrazole Ring : This step often involves reactions between hydrazines and α-carbonyl compounds.
  • Oxazino Ring Closure : Cyclization reactions are employed to form the oxazine structure.
  • Carboxamide Formation : The final step generally involves the introduction of the carboxamide group through acylation reactions.

These synthetic methodologies are crucial for producing the compound in sufficient quantities for biological testing.

Case Study 1: Antibacterial Activity

In a study examining various pyrazolo derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound was identified as having significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicated strong potential for further development as an antibacterial agent.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of pyrazolo compounds demonstrated that certain structural modifications can enhance cytotoxicity against breast cancer cell lines. The study highlighted this compound as a promising candidate for further exploration in cancer therapy due to its ability to induce cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrazolo-oxazine scaffold or related functional groups, based on structural and synthetic data from the evidence.

Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate

  • Structure : Differs by an ethyl ester group at the 3-position instead of the diphenylpropyl carboxamide.
  • Commercial availability is noted, with pricing at €621/50mg (CymitQuimica, 2025), suggesting higher synthesis costs for the target compound due to the diphenylpropyl substituent .
  • Synthetic Relevance : Serves as a precursor for carboxamide derivatives via hydrolysis and subsequent coupling reactions.

N-(3-Fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

  • Structure : Features a 2-carboxamide substituent with a 3-fluoro-4-methylphenyl group.
  • Key Differences :
    • The 2-carboxamide position (vs. 3-carboxamide in the target) may alter hydrogen-bonding interactions in biological targets.
    • The electron-withdrawing fluorine and methyl groups on the phenyl ring could enhance metabolic stability compared to the diphenylpropyl group .

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid

  • Structure : Contains a carboxylic acid group at the 3-position.
  • Key Differences :
    • The carboxylic acid group increases acidity (pKa ~4-5), making it more water-soluble but less membrane-permeable than the carboxamide derivative.
    • Serves as an intermediate for synthesizing amide derivatives like the target compound .

3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid

  • Structure : Substituted with a chlorosulfonyl group at the 3-position and a carboxylic acid at the 2-position.
  • Key Differences :
    • The chlorosulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions.
    • The dual functional groups make this compound a versatile building block for further derivatization .

Comparative Data Table

Compound Name Substituent Position Functional Group Molecular Weight Key Properties/Applications Reference
N-(3,3-Diphenylpropyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide 3-Carboxamide Diphenylpropyl Not provided Potential bioactive scaffold N/A
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate 3-Ethyl ester Ester ~275 (estimated) Synthetic precursor
N-(3-Fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide 2-Carboxamide Fluoro-methylphenyl 275.28 Enhanced metabolic stability
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-carboxylic Acid 3-Carboxylic acid Carboxylic acid 117.30 (InChIKey) Water-soluble intermediate
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid 3-Chlorosulfonyl Chlorosulfonyl/carboxylic 113.14 (Mol.fmla) Electrophilic building block

Biological Activity

N-(3,3-Diphenylpropyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula and Structure

  • Molecular Formula : C22H23N3O2
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 1428363-43-2

The structure of compound 1 features a pyrazolo[3,2-b][1,3]oxazine core, which is known for its diverse biological activities. The presence of the diphenylpropyl group is believed to enhance its lipophilicity and cellular uptake.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Mechanisms

A study evaluated the anticancer activity of pyrazolo derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that these compounds induced apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) while suppressing NF-κB expression. Additionally, they promoted the expression of pro-apoptotic proteins such as p53 and Bax, indicating a robust mechanism for inducing cell death in cancer cells .

Enzyme Inhibition

Compound 1 has been investigated for its potential as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). Inhibition of this enzyme can lead to reduced oxidative stress and inflammation, making it a target for treating conditions like cardiovascular diseases.

The proposed mechanism involves the binding of compound 1 to the active site of NADPH oxidase, thereby preventing its activation. This can result in decreased ROS levels and subsequent protection against oxidative damage in cells .

Neuroprotective Effects

Preliminary research suggests that compounds similar to this compound may exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in breast cancer cell lines; activates caspases
Enzyme Inhibition Inhibits NADPH oxidase; reduces oxidative stress
Neuroprotection Potential modulation of neurotransmitter systems; reduction in neuroinflammation

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In vivo studies to assess the therapeutic potential in animal models.
  • Structure-activity relationship (SAR) analyses to optimize efficacy.
  • Clinical trials to evaluate safety and effectiveness in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.